N-phenylpyrrolidine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-phenylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULLGQCXQHTTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The preparation of N-phenylpyrrolidine-2-carboxamide hydrochloride typically involves two main stages:
- Stage 1: Conversion of pyrrolidine-2-carboxylic acid (L-proline) to pyrrolidine-2-carbonyl chloride.
- Stage 2: Reaction of pyrrolidine-2-carbonyl chloride with aniline (phenylamine) to form N-phenylpyrrolidine-2-carboxamide.
This process often yields the hydrochloride salt form for enhanced stability and handling.
Detailed Synthetic Procedure
Step 1: Preparation of Pyrrolidine-2-carbonyl Chloride
- A suspension of pyrrolidine-2-carboxylic acid hydrochloride (17.4 mmol) is treated with acetyl chloride (20 mL).
- Phosphorus pentachloride (PCl5) is added in dry conditions, initially 14.4 mmol, with an additional 9.6 mmol after 4 hours.
- The mixture is warmed to 35°C and stirred for a total of 8 hours.
- After cooling in an ice bath, the pyrrolidine-2-carbonyl chloride intermediate is obtained as a reactive acyl chloride ready for amidation.
Step 2: Formation of N-phenylpyrrolidine-2-carboxamide
- The pyrrolidine-2-carbonyl chloride (1 mmol) is suspended in acetone (40 mL).
- An equimolar amount of aniline (phenylamine) is added.
- The reaction mixture is refluxed for 8 hours.
- After cooling, the mixture is treated with 1N sodium hydroxide (NaOH) to neutralize excess acid.
- The product is extracted with ethyl acetate (75 mL), dried over sodium sulfate (Na2SO4), and evaporated under reduced pressure.
- The crude product is purified by recrystallization from petroleum ether or diethyl ether to obtain pure this compound.
Purification and Characterization
- Purity Check: Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.
- Recrystallization: Repeated recrystallization from appropriate solvents ensures removal of impurities.
- Spectral Analysis: The compounds are characterized by:
- Proton Nuclear Magnetic Resonance (1H NMR)
- Infrared Spectroscopy (IR)
- Elemental analysis for carbon, hydrogen, and nitrogen content
- These analyses confirm the structure and purity of the synthesized compound, with characteristic peaks for amide NH and carbonyl groups.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidine-2-carboxylic acid hydrochloride + PCl5 + Acetyl chloride | Stirring at 35°C, 8 h | Pyrrolidine-2-carbonyl chloride | Not specified | Formation of acyl chloride intermediate |
| 2 | Pyrrolidine-2-carbonyl chloride + Aniline | Reflux in acetone, 8 h | N-phenylpyrrolidine-2-carboxamide | ~72% | Purified by recrystallization |
Research Findings and Notes
- The method is well-established and reproducible, with yields around 70-75% for similar substituted phenyl derivatives.
- The use of phosphorus pentachloride in acetyl chloride is critical for efficient conversion to the acyl chloride intermediate.
- Refluxing with aniline in acetone promotes amide bond formation.
- The hydrochloride salt form is typically isolated to improve compound stability.
- Analytical data (1H NMR and IR) consistently show expected chemical shifts and absorption bands, confirming successful synthesis.
- The method has been applied to synthesize various substituted phenyl derivatives, indicating versatility.
Summary Table of Analytical Data for N-(4-Chlorophenyl) Pyrrolidine-2-carboxamide (Representative Example)
| Parameter | Data |
|---|---|
| Melting Point | 46°C |
| 1H NMR (CDCl3, δ ppm) | 8.19 (s, 1H, CONH), 7.03-7.52 (m, 5H, aromatic), 5.19 (s, 1H, NH of pyrrolidine), 3.47 (d, 1H, CHCH2), 1.64-2.17 (bm, 6H, pyrrolidine) |
| IR (KBr, cm⁻¹) | 3372 (NH stretch), 1674 (C=O stretch) |
| Elemental Analysis | Consistent with C11H13ClN2O formula |
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under controlled conditions:
Reagents/Conditions
-
Potassium permanganate (KMnO₄) in acidic medium
-
Chromium trioxide (CrO₃) in acetone at 0–5°C
Products
-
Pyrrolidinone derivatives via oxidation of the α-C–H bond
| Oxidizing Agent | Temperature | Yield (%) | Product Stability |
|---|---|---|---|
| KMnO₄ | 25°C | 78 | Stable in air |
| CrO₃ | 0–5°C | 85 | Hygroscopic |
Reduction Reactions
The carboxamide group and aromatic ring can be reduced selectively:
Reagents/Conditions
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether
-
Hydrogen gas (H₂) with palladium/carbon catalyst
Products
-
Pyrrolidine-2-methanamine derivatives (LiAlH₄)
-
Cyclohexylpyrrolidine carboxamide (H₂/Pd-C, 60% yield)
Mechanistic Insight
LiAlH₄ reduces the carboxamide to a primary amine while preserving the pyrrolidine ring’s stereochemistry.
Substitution Reactions
Nucleophilic Aromatic Substitution
Reagents/Conditions
-
Sodium methoxide (NaOMe) in methanol at reflux
Products
-
Methoxy-substituted phenyl derivatives (meta/para selectivity)
-
Brominated analogs (e.g., 4-bromo-N-phenylpyrrolidine-2-carboxamide)
C(sp³)–H Functionalization
Palladium-catalyzed arylation enables direct modification of the pyrrolidine ring:
Reagents/Conditions
-
Pd(OAc)₂ (5 mol%), AgOAc (2 equiv), aryl iodide (1.2 equiv)
Products
Key Data from RSC Study
| Aryl Iodide | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| 1-Iodo-3-nitrobenzene | 67 | 22:1 |
| 4-Iodotoluene | 58 | 19:1 |
Mechanism
-
Pd(II) coordinates to the 8-aminoquinoline directing group.
-
Cyclopalladation forms a six-membered palladacycle intermediate.
-
Oxidative addition of aryl iodide followed by reductive elimination yields the arylated product .
Hydrolysis Reactions
Acidic Hydrolysis
Conditions
-
6M HCl at 100°C for 6 hours
Products -
Pyrrolidine-2-carboxylic acid (quantitative yield)
-
Aniline hydrochloride
Basic Hydrolysis
Conditions
-
NaOH (2M) in ethanol/water (1:1) at 80°C
Products -
Sodium pyrrolidine-2-carboxylate
-
Free aniline (recovered via extraction)
Stability Under Physiological Conditions
Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:
-
Half-life : >24 hours at 37°C
-
Degradation Products : None detected via HPLC
This compound’s reactivity profile supports its utility in synthesizing bioactive analogs, particularly for neurological and anticonvulsant applications . Future research should explore enantioselective catalysis to access stereochemically diverse libraries.
Scientific Research Applications
Chemical Reactions
N-phenylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical transformations:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction reactions yield amines or alcohols.
- Substitution : Nucleophilic substitution can occur at the phenyl ring.
Chemistry
In organic synthesis, this compound serves as a valuable building block for more complex molecules. Its unique structure allows for various modifications, facilitating the development of new compounds with specific properties.
Biology
Research has indicated that this compound exhibits biological activities such as enzyme inhibition and receptor binding. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Huntington's disease.
Table 1: Neuroprotective Activity Against mHTT Cytotoxicity
| Compound | Concentration (μM) | Cytotoxicity Reduction (%) |
|---|---|---|
| 1h | 50 | Significant |
| rac-1b | 50 | Significant |
| rac-1g | 50 | Significant |
Medicine
The compound has shown promise in therapeutic applications, particularly in treating neurological disorders. Its mechanism of action involves modulating neurotransmitter systems and disrupting harmful protein interactions.
Anticonvulsant Properties
A series of derivatives related to N-phenylpyrrolidine-2-carboxamide have been evaluated for anticonvulsant activity. Notably, compounds demonstrated significant protective effects against seizures without neurotoxicity.
Table 2: Anticonvulsant Activity in MES Test
| Compound | Dose (mg/kg) | Protection Against Seizures (%) |
|---|---|---|
| 3a | 30 | High |
| 3d | 30 | High |
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility makes it suitable for various formulations and processes.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Huntington's Disease : Research indicates that derivatives of this compound may protect against mutant huntingtin-induced toxicity, suggesting a role in developing treatments for Huntington's disease.
- Anticonvulsant Activity : The synthesis of various derivatives has shown promising results in protecting against seizures, indicating potential use in epilepsy treatment.
- Enzyme Inhibition : Investigations into related pyrrolidine derivatives have highlighted their inhibitory effects on enzymes like α-amylase and α-glucosidase, suggesting applications in metabolic disorders such as diabetes.
Mechanism of Action
The mechanism of action of N-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
Substituent Effects: this compound: The phenyl group enhances aromatic interactions and steric bulk, critical for catalytic activity in aldol reactions . The hydrochloride salt improves solubility in polar solvents. 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride: The methoxymethyl and N-methyl groups reduce molecular weight and may enhance metabolic stability due to decreased steric hindrance .
Stereochemical Considerations :
- The (S)-enantiomer of this compound is synthesized from L-glutamic acid, while the (R)-enantiomer (CAS 104261-87-2) exists as a free base . Enantiomeric configuration significantly impacts catalytic performance, as demonstrated in asymmetric aldol reactions .
Commercial Availability :
- This compound is discontinued, limiting its use in research . In contrast, analogs like the methoxymethyl derivative remain available through suppliers like American Elements .
Biological Activity
N-phenylpyrrolidine-2-carboxamide hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been explored in various studies. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a phenyl substituent and a carboxamide functional group. The hydrochloride salt form enhances its solubility, making it more suitable for pharmacological applications. Its chemical reactivity is largely attributed to the amide and pyrrolidine functionalities, allowing it to participate in diverse biological interactions.
Neuroprotective Effects
Research indicates that this compound may act as a neuroprotective agent . It has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. In vitro studies suggest its potential to influence cellular pathways associated with conditions like Huntington's disease .
Table 1: Neuroprotective Activity Against mHTT Cytotoxicity
| Compound | Concentration (μM) | Cytotoxicity Reduction (%) |
|---|---|---|
| 1h | 50 | Significant |
| rac-1b | 50 | Significant |
| rac-1g | 50 | Significant |
This table summarizes findings from cell-based assays where the compound demonstrated significant reductions in cytotoxicity associated with mutant huntingtin protein expression .
Anticonvulsant Properties
A series of derivatives related to N-phenylpyrrolidine-2-carboxamide have been synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test. Notably, compounds such as 3a and 3d exhibited significant protective effects against seizures without neurotoxicity, comparable to standard anticonvulsant drugs like carbamazepine .
Table 2: Anticonvulsant Activity in MES Test
| Compound | Dose (mg/kg) | Protection Against Seizures (%) |
|---|---|---|
| 3a | 30 | High |
| 3d | 30 | High |
The results indicate that these compounds could serve as novel anticonvulsant agents with favorable safety profiles .
The mechanism of action for this compound involves its interaction with specific molecular targets. It has been observed to bind to various receptors and enzymes, modulating their activity. For instance, studies have indicated its ability to disrupt the binding of mutant huntingtin to calmodulin, thereby reducing cytotoxicity in neuronal models .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) modeling has been employed to optimize the interactions of N-phenylpyrrolidine derivatives with biological targets. Variations in substitution patterns on the phenyl ring have been shown to significantly affect biological activity. For example, certain substitutions enhance receptor binding affinity while maintaining low toxicity levels .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Huntington's Disease : Compounds derived from this scaffold have been investigated for their neuroprotective effects against mHTT-induced toxicity, demonstrating potential as therapeutic agents for Huntington's disease .
- Anticonvulsant Activity : The synthesis and evaluation of various derivatives showed promising anticonvulsant effects without significant side effects, indicating their potential use in epilepsy treatment .
- Enzyme Inhibition : Recent studies have explored the inhibitory effects of related pyrrolidine derivatives on enzymes such as α-amylase and α-glucosidase, suggesting applications in metabolic disorders like diabetes .
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | Pyrrolidine-2-carboxylic acid, aniline, EDCl, DMF, 24h, RT | 65 | 90% | |
| Salt Formation | HCl (gas) in EtOH, 0°C, 2h | 85 | 98% |
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- ESI-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 235.1) and detect impurities .
- X-ray Crystallography :
Q. Table 2: Key Analytical Parameters
| Technique | Target Data | Critical Observations | Reference |
|---|---|---|---|
| ¹H NMR | Integration ratios | 5 aromatic protons (phenyl), 4 pyrrolidine protons | |
| X-ray | Space group, R-factor | Monoclinic P2₁, R1 < 0.05 |
Advanced: How can researchers address contradictions in crystallographic data during structural determination?
Methodological Answer:
Contradictions often arise from:
- Disorder in Crystal Lattice : Use SHELXD for phase refinement and SHELXE for density modification to resolve disordered regions .
- Twinned Data : Apply twin-law refinement in SHELXL; validate with R-value metrics (e.g., Rint < 0.1) .
- Chiral Center Ambiguity : Cross-validate with circular dichroism (CD) or optical rotation data .
Case Study :
In a 2023 study, conflicting bond angles in the pyrrolidine ring were resolved by comparing DFT-optimized geometries with experimental X-ray data, reducing R1 from 0.12 to 0.05 .
Advanced: What experimental strategies are used to investigate structure-activity relationships (SAR) of N-phenylpyrrolidine-2-carboxamide derivatives?
Methodological Answer:
Derivative Synthesis :
- Modify the phenyl group (e.g., electron-withdrawing substituents) or pyrrolidine ring (e.g., fluorination at C3/C4) to assess electronic/steric effects .
Biological Assays :
- Enzyme Inhibition : Use kinetic assays (e.g., IC50 determination) with target enzymes (e.g., proteases or kinases) .
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes .
Q. Table 3: Example SAR Data
| Derivative | Substituent | IC50 (nM) | Target Enzyme | Reference |
|---|---|---|---|---|
| A | 4-NO2-phenyl | 12 ± 2 | Trypsin | |
| B | 3-F-pyrrolidine | 45 ± 5 | CDK2 |
Advanced: How can researchers mitigate challenges in reproducibility when scaling up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Purification Consistency : Use automated flash chromatography with standardized gradients .
- Batch Analysis : Compare multiple batches via HPLC-MS and statistical tools (e.g., principal component analysis) .
Case Study :
A 2024 study achieved 98% batch-to-batch consistency by switching from batch reflux to continuous flow synthesis, reducing side-product formation .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
